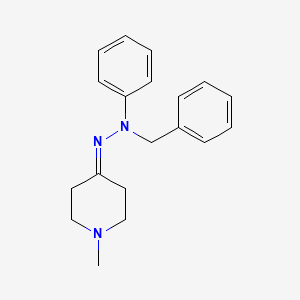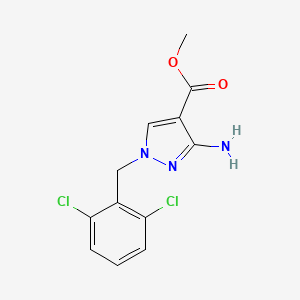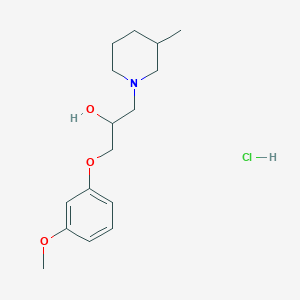![molecular formula C18H15NOS B2676559 4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline CAS No. 861210-05-1](/img/structure/B2676559.png)
4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline is a chemical compound with the molecular formula C18H15NOS . It has an average mass of 293.383 Da and a monoisotopic mass of 293.087433 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,2-c]quinoline core, which is a bicyclic system containing a thiophene and a quinoline ring . The molecule also contains a methyl group at the 4-position and a phenoxy group at the 8-position .Aplicaciones Científicas De Investigación
Synthetic Chemistry and Structural Analysis
Quinoline derivatives have been extensively studied for their exciting prospects in biological and nonlinear optical (NLO) research. Through synthetic and computational chemistry, novel arylated quinolines have been synthesized, showcasing significant molecular stability due to hyperconjugative interactions and demonstrating promising NLO properties, indicating their potential in technology-related applications (Khalid et al., 2019). Additionally, quinoline and its condensed analogs are crucial in organic synthesis and molecular design, highlighting their importance in developing biologically active compounds (Sabo et al., 2021).
Material Science Applications
Methyl substitution in metal tris(8-quinolinolato) chelates has been linked to enhanced photoluminescence and electroluminescence properties, making them suitable for use in organic light-emitting devices (OLEDs). The chemical structure and methylation significantly influence the photophysical and thermal properties of these compounds, offering insights into designing better-performing materials for electronic applications (Sapochak et al., 2001).
Antimicrobial Activity
The synthesis of 3-Cyano-4-imino-9-methoxy-4H-pyrimido [2,1-b] pyrimido [4,5-b] quinoline and its derivatives has shown potential antimicrobial activities. These compounds were evaluated against a variety of pathogens, indicating the role of quinoline derivatives in developing new antimicrobial agents (Vartale et al., 2013).
Corrosion Inhibition
Quinoline derivatives are identified as effective anticorrosive materials due to their high electron density and ability to form stable chelating complexes with metallic surfaces. These properties significantly contribute to their application as corrosion inhibitors, protecting metals from degradation (Verma et al., 2020).
Propiedades
IUPAC Name |
4-methyl-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS/c1-12-15-9-10-21-18(15)16-11-14(7-8-17(16)19-12)20-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYODCLXSUIPVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCSC2=C3C=C(C=CC3=N1)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2676477.png)


![N-Ethyl-N-[2-oxo-2-(5-oxo-7-phenyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide](/img/structure/B2676481.png)

![2-(4-chloroanilino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2676483.png)
![3-(2-fluorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2676484.png)
![Methyl 2-(3-morpholinopropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2676489.png)


![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2676493.png)
![9H-fluoren-9-ylmethyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B2676495.png)
![2-(2,4-difluorophenyl)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2676496.png)
![ethyl 3-cyano-2-(2-iodobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2676499.png)
